![molecular formula C14H15F6N B15337581 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B15337581.png)
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclopentanemethanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with cyclopentanone under specific conditions. The reaction is often catalyzed by a suitable base and conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced purification techniques, including high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific desired properties.
Mécanisme D'action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 3,5-Bis(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine is unique due to its cyclopentanemethanamine structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C14H15F6N |
|---|---|
Poids moléculaire |
311.27 g/mol |
Nom IUPAC |
[1-[3,5-bis(trifluoromethyl)phenyl]cyclopentyl]methanamine |
InChI |
InChI=1S/C14H15F6N/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)12(8-21)3-1-2-4-12/h5-7H,1-4,8,21H2 |
Clé InChI |
RXRPGZRUNNDVBO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B15337509.png)
![4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol](/img/structure/B15337516.png)

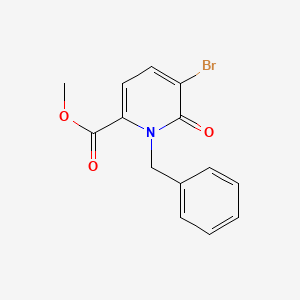
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)

![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)
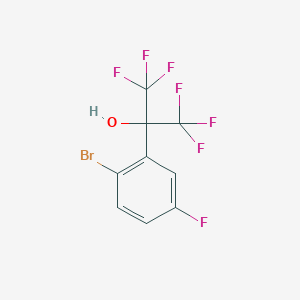
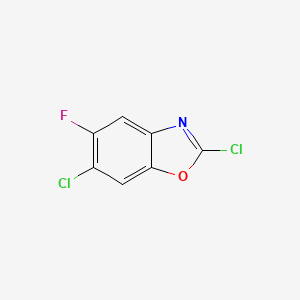
![6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)
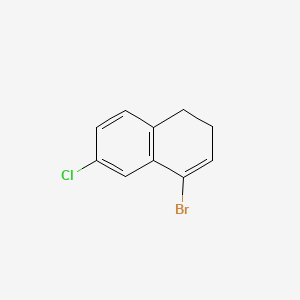

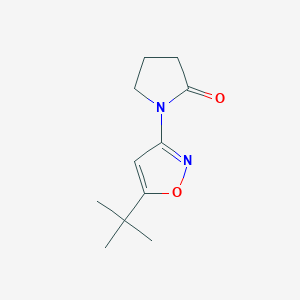
![9-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B15337591.png)
